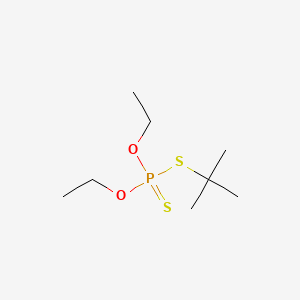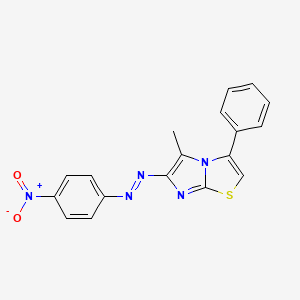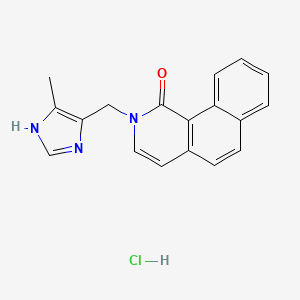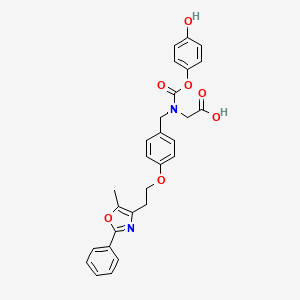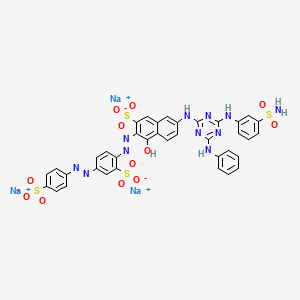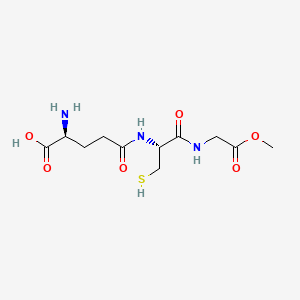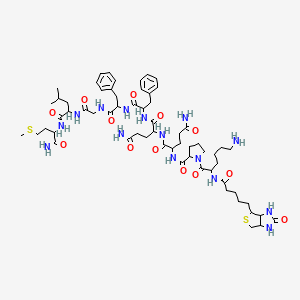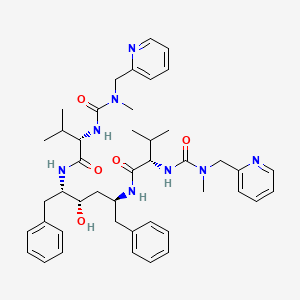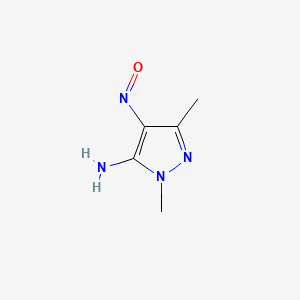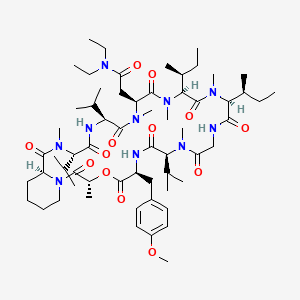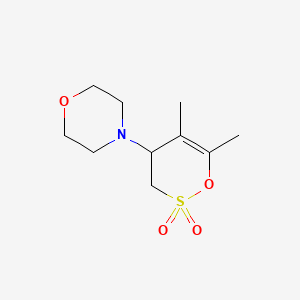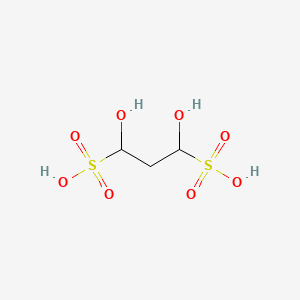
Sodium malonaldehyde bisulfite
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium malonaldehyde bisulfite is a chemical compound that combines the properties of malonaldehyde and sodium bisulfite. Malonaldehyde, also known as malondialdehyde, is a dialdehyde derived from malonic acid. Sodium bisulfite, on the other hand, is a salt of bisulfite and sodium. This compound is of significant interest due to its reactivity and applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions: Sodium malonaldehyde bisulfite can be synthesized by reacting malonaldehyde with sodium bisulfite. The reaction typically involves dissolving sodium bisulfite in water and then adding malonaldehyde to the solution. The mixture is stirred at room temperature until the reaction is complete. The product is then isolated by filtration and dried under reduced pressure.
Industrial Production Methods: In industrial settings, the production of this compound may involve more sophisticated techniques to ensure purity and yield. This could include the use of automated reactors, controlled temperature and pH conditions, and advanced purification methods such as crystallization or chromatography.
化学反应分析
Types of Reactions: Sodium malonaldehyde bisulfite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form malonic acid and bisulfite.
Reduction: It can be reduced to form malonaldehyde and sodium sulfite.
Substitution: The bisulfite group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under mild acidic or basic conditions.
Major Products:
Oxidation: Malonic acid and bisulfite.
Reduction: Malonaldehyde and sodium sulfite.
Substitution: Various substituted malonaldehyde derivatives.
科学研究应用
Sodium malonaldehyde bisulfite has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of bisulfite adducts with aldehydes and ketones.
Biology: The compound is used in studies related to oxidative stress and lipid peroxidation, as malonaldehyde is a biomarker for these processes.
Medicine: Research involving this compound includes its potential role in understanding diseases related to oxidative damage and inflammation.
Industry: It is used in the production of certain pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
作用机制
The mechanism of action of sodium malonaldehyde bisulfite involves its reactivity with nucleophiles and electrophiles. The bisulfite group can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is utilized in various chemical reactions, including the formation of bisulfite adducts with aldehydes and ketones. The malonaldehyde component can undergo reactions typical of aldehydes, such as nucleophilic addition and oxidation.
相似化合物的比较
Sodium bisulfite: A reducing agent used in various chemical reactions and as a preservative.
Malonaldehyde: A dialdehyde used as a biomarker for oxidative stress and lipid peroxidation.
Sodium metabisulfite: Used as a preservative and in the synthesis of sulfonyl-containing compounds.
Uniqueness: Sodium malonaldehyde bisulfite is unique due to its combination of properties from both malonaldehyde and sodium bisulfite. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its individual components.
属性
CAS 编号 |
5450-95-3 |
|---|---|
分子式 |
C3H8O8S2 |
分子量 |
236.2 g/mol |
IUPAC 名称 |
1,3-dihydroxypropane-1,3-disulfonic acid |
InChI |
InChI=1S/C3H8O8S2/c4-2(12(6,7)8)1-3(5)13(9,10)11/h2-5H,1H2,(H,6,7,8)(H,9,10,11) |
InChI 键 |
FFXHMMWVYJWNEM-UHFFFAOYSA-N |
规范 SMILES |
C(C(O)S(=O)(=O)O)C(O)S(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


